4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is a specialized chemical compound with significant potential in scientific research and development. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine It is known that pyrimidine derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of This compound involves the Suzuki–Miyaura (SM) coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The specific biochemical pathways affected by This compound The suzuki–miyaura coupling reaction, which is involved in its mode of action, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of This compound It is known that pyrimidine derivatives are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the suzuki–miyaura coupling reaction, which is involved in its mode of action, is successful due to a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4,4-difluoropiperidine hydrochloride. The reaction is carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in water at elevated temperatures (around 115°C) for approximately 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction typically requires a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is extensively used in scientific research due to its versatile nature. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with unique properties.
Agrochemicals: The compound is investigated for its potential use in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine
- 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine-5-carboxamide
Uniqueness
This compound is unique due to the presence of both chlorine and difluoropiperidine groups, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
4-chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-5-8(14-6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXHUFMQWODZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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